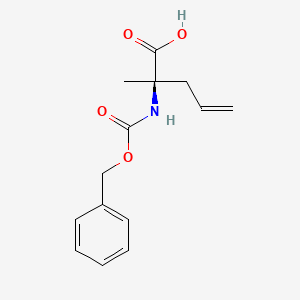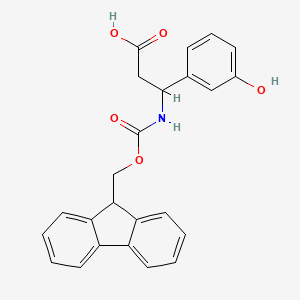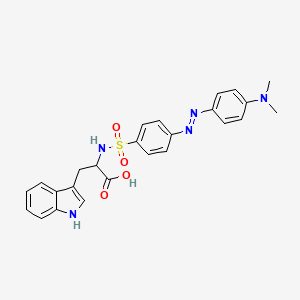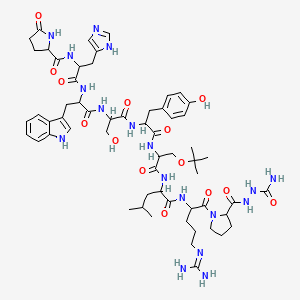
(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate is a complex organic compound that features a glucitol backbone with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate typically involves multiple steps, starting from readily available precursors. The key steps might include:
Formation of the glucitol backbone: This can be achieved through the reduction of glucose or other suitable starting materials.
Introduction of the benzo(b)thien-2-ylmethyl group: This step might involve a Friedel-Crafts alkylation reaction.
Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound might be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its fluorinated phenyl group can serve as a probe in various spectroscopic techniques.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structural features might be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.
作用机制
The mechanism of action of (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-chlorophenyl)-d-glucitol2,3,4,6-tetraacetate: Similar structure but with a chlorine atom instead of fluorine.
(1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-bromophenyl)-d-glucitol2,3,4,6-tetraacetate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The uniqueness of (1S)-1,5-anhydro-1-c-(3-(benzo(b)thien-2-ylmethyl)-4-fluorophenyl)-d-glucitol2,3,4,6-tetraacetate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and interactions with biological targets.
属性
分子式 |
C29H29FO9S |
|---|---|
分子量 |
572.6 g/mol |
IUPAC 名称 |
[3,4,5-triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H29FO9S/c1-15(31)35-14-24-27(36-16(2)32)29(38-18(4)34)28(37-17(3)33)26(39-24)20-9-10-23(30)21(11-20)13-22-12-19-7-5-6-8-25(19)40-22/h5-12,24,26-29H,13-14H2,1-4H3 |
InChI 键 |
OJQLKUIXSZUMPR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)F)CC3=CC4=CC=CC=C4S3)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-[[5-[4-(7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B13398499.png)


![Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B13398514.png)
![4-[2-[5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13398516.png)
![3-Methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B13398524.png)

![(1R,4R,4'R,5S,5'S,6R,6'S,7R,9R,11R,12R,13S,14S)-12-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-ethyl-5,5',6,11-tetrahydroxy-4'-methoxy-4',5,6',7,9,11,13-heptamethylspiro[3,15,17-trioxabicyclo[12.4.0]octadecane-16,2'-oxane]-2,8-dione](/img/structure/B13398536.png)
![7-hydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B13398550.png)

![4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13398559.png)
